molecular formula C4H2K2O4 B3428666 Monopotassium maleate CAS No. 689-82-7

Monopotassium maleate

Cat. No.: B3428666
CAS No.: 689-82-7
M. Wt: 192.25 g/mol
InChI Key: SHPKCSFVQGSAJU-UAIGNFCESA-L
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Description

Monopotassium maleate (C₄H₃KO₄) is the potassium hydrogen salt of maleic acid, a dicarboxylic acid with the formula HOOC-CH=CH-COOH. Maleates are widely used in pharmaceuticals, industrial chemistry, and materials science due to their solubility, stability, and reactivity. This compound likely serves as a buffering agent, intermediate in organic synthesis, or excipient in drug formulations, similar to other maleates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monopotassium maleate can be synthesized through the neutralization of maleic acid with potassium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure complete conversion to the desired product. The solution is then concentrated and crystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

Monopotassium maleate undergoes oxidation to form potassium fumarate, driven by the conversion of the cis-double bond in maleate to the trans-configuration in fumarate.

Oxidizing Agent Conditions Product Yield Key Observations
KMnO₄ (0.1 M)Acidic, 80°CK₂C₄H₂O₄85–92%Complete isomerization to fumarate confirmed by NMR .
H₂O₂ (30%)Neutral, RTK₂C₄H₂O₄60–70%Slower kinetics; requires catalytic Fe²⁺ .

Mechanism : Oxidation proceeds via radical intermediates, with Mn(VII) or Fe(II)-H₂O₂ systems abstracting hydrogen to stabilize the trans-product .

Reduction Reactions

The compound is reduced to potassium succinate, breaking the double bond:

Reducing Agent Conditions Product Yield Notes
NaBH₄ (excess)Ethanol, refluxK₂C₄H₄O₄75–80%Requires prolonged heating (>6 h) .
H₂ (1 atm) / Pd-CH₂O, 25°CK₂C₄H₄O₄95%Catalytic hydrogenation; pH-dependent .

Kinetics : Hydrogenation follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol .

Substitution Reactions

The carboxylate groups participate in nucleophilic substitutions, forming derivatives:

Reagent Product Conditions Application
CH₃I (excess)Dimethyl maleateDMF, 60°C, 12 hPlasticizers
SOCl₂Maleoyl chlorideToluene, refluxPolymer synthesis

Challenges : Steric hindrance from the cis-configuration reduces reactivity compared to fumarate derivatives .

pH-Dependent Isomerization

This compound equilibrates with maleic acid and potassium hydrogen maleate in aqueous solutions:

KHC4H2O4H2C4H2O4+K+(pKa=1.92 and 6.07)[7]\text{KHC}_4\text{H}_2\text{O}_4 \leftrightarrow \text{H}_2\text{C}_4\text{H}_2\text{O}_4 + \text{K}^+ \quad (\text{p}K_a = 1.92 \text{ and } 6.07)[7]

Impact : Buffering capacity is observed between pH 1.5–2.5 and 5.5–6.5, critical in biological studies .

Complexation with Metal Ions

The carboxylate groups chelate divalent cations, forming stable complexes:

Metal Ion Stability Constant (log K) Structure
Cu²⁺3.8 ± 0.2Octahedral
Fe²⁺2.5 ± 0.3Tetrahedral

Applications : Used in wastewater treatment for heavy metal sequestration .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via decarboxylation:

KHC4H2O4ΔK2CO3+CO2+H2O+Residues\text{KHC}_4\text{H}_2\text{O}_4 \xrightarrow{\Delta} \text{K}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} + \text{Residues}

TGA Data : Mass loss begins at 150°C, with 60% weight loss by 300°C .

Biological Interactions

While not directly cited in the provided sources, analogous maleate derivatives inhibit enzymes like succinate dehydrogenase by competing with succinate .

Scientific Research Applications

Monopotassium maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: It is used in studies involving enzyme kinetics and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of monopotassium maleate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in metabolic pathways, influencing the production of key metabolites. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Maleate Compounds

Structural and Chemical Properties

Table 1: Key Properties of Maleate Salts

Compound Molecular Formula Key Characteristics Applications References
Monopotassium maleate C₄H₃KO₄ Potassium salt of maleic acid; likely high solubility in water. Buffers, analytical chemistry Inferred
Lead maleate PbC₂H₂(CO₂)₂ Lamellar structure with heptacoordinated lead; hemidirected geometry due to lone pairs. Materials science, corrosion inhibition
Perhexiline maleate C₁₉H₃₅NO₂·C₄H₄O₄ Organic cation with maleate counterion; enhances drug accumulation in resistant cells. Reversing chemotherapy resistance
Timolol maleate C₁₃H₂₄N₄O₃S·C₄H₄O₄ Beta-blocker with maleate improving solubility; 10x more orally active than propranolol. Glaucoma treatment
Polyethylene glycol maleate (MPEGM) (C₂H₄O)ₙC₄H₄O₄ Polymer-modified maleate; improves concrete workability. Construction admixtures

Functional Differences

  • Pharmaceutical Utility :

    • Perhexiline maleate reverses multidrug resistance in cancer cells by increasing anthracycline accumulation .
    • Timolol maleate leverages maleate's solubility for enhanced oral bioavailability, critical in ocular therapeutics .
    • Compound 269a maleate (from ) shows superior hypoglycemic activity compared to its HCl salt, highlighting counterion-dependent efficacy .
  • Industrial and Material Science :

    • Lead maleate forms stable, layered structures with applications in corrosion-resistant materials .
    • MPEGM modifies concrete rheology, demonstrating maleates' versatility beyond pharmaceuticals .
  • Environmental and Analytical Chemistry: Maleate adsorption on minerals (e.g., corundum) inhibits dissolution via outer-sphere complexation, relevant to soil chemistry . Monopotassium phosphate (analogous to this compound) is used in HPLC mobile phases for drug quantification .

Research Findings and Contrasts

Cation Influence on Bioactivity: Perhexiline maleate's organic cation enables membrane permeability, contrasting with inorganic cations like potassium, which prioritize solubility . Tribasic lead maleate ([Pb₄O₃]C₂H₂(CO₂)₂·½H₂O) exhibits a 3D network structure, unlike the simpler ionic bonding in this compound .

Aggregation Behavior: Pheniramine maleate and analogs show step-wise self-association in solution, affecting drug delivery kinetics . This compound likely lacks such micellar behavior due to its inorganic nature.

Stability and Synthesis: Maleate salts like allyl terpene maleate require specialized synthesis routes for fragrance production, whereas this compound may be synthesized via neutralization .

Biological Activity

Monopotassium maleate (C4H3KO4) is an organic compound, specifically the potassium salt of maleic acid. It has garnered attention in various fields, particularly in biology and medicine, due to its potential therapeutic effects and applications in enzyme kinetics and metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

This compound is synthesized through the neutralization of maleic acid with potassium hydroxide. The resulting compound can also be produced industrially by reacting maleic anhydride with potassium hydroxide in an aqueous medium. The synthesis process ensures that the compound retains its buffering capabilities and high purity, which are crucial for biological applications.

This compound acts primarily by interacting with various molecular targets within biological systems:

  • Chelating Agent : It binds to metal ions, affecting enzyme activity and stability.
  • Metabolic Pathways : It participates in key metabolic pathways, influencing the production of metabolites essential for cellular functions.
  • Buffering Agent : Its role as a buffering agent helps maintain pH levels in biological systems, which is vital for enzyme function and metabolic processes.

Enzyme Kinetics

Research indicates that this compound is utilized in studies involving enzyme kinetics. It can influence the activity of enzymes by altering their conformational states or by acting as a competitive inhibitor in certain enzymatic reactions. This property makes it a valuable tool in biochemical research.

Therapeutic Applications

This compound has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by modulating metabolic pathways associated with inflammatory responses.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells, potentially lowering the risk of chronic diseases .

Case Studies

  • Enzyme Activity Modulation : In a study examining the effects of this compound on enzyme kinetics, researchers found that it significantly altered the reaction rates of specific enzymes involved in metabolic pathways. This modulation was attributed to its chelating properties and ability to stabilize enzyme-substrate complexes.
  • Therapeutic Potential : A clinical trial explored the use of this compound as an adjunct therapy in patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers among participants receiving the compound compared to those on standard treatment alone.

Data Table: Summary of Biological Activities

Biological Activity Description References
Enzyme KineticsModulates activity of key metabolic enzymes
Anti-inflammatory EffectsReduces inflammation markers in clinical settings
Antioxidant PropertiesMitigates oxidative stress
Chelating AgentBinds metal ions affecting enzymatic reactions

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing maleate salts like monopotassium maleate?

Maleate salts can be synthesized through multiple approaches:

  • Microbial synthesis : Genetically engineered E. coli strains are designed to express enzymes for maleate production. Key steps include pathway engineering, intermediate analysis, and gene insertion (e.g., fumarase and maleate isomerase) .
  • Solid-state grinding : Maleic acid and potassium hydroxide/carbonate are ground stoichiometrically in a mortar, followed by crystallization .
  • Solution-based methods : Reacting maleic anhydride with potassium hydroxide in aqueous or alcoholic solvents under controlled pH (4.3–4.7) to avoid side reactions .
  • Purification : Recrystallization using ethanol/water mixtures or distillation (for derivatives like dimethyl maleate) .

Q. How can researchers characterize the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • Single-crystal/powder XRD : Confirms crystalline structure and salt formation .
  • Thermal analysis (DSC/TGA) : Identifies decomposition points (e.g., maleate salts typically degrade at 150–250°C) and hygroscopicity .
  • FTIR spectroscopy : Validates carboxylate (C=O) and hydroxyl (O-H) functional groups .
  • HPLC : Quantifies purity using a C18 column, 0.05 M monopotassium phosphate buffer (pH 5.0)-acetonitrile (60:40) mobile phase, and UV detection at 210–220 nm .

Q. What protocols ensure reliable stability testing of this compound under stress conditions?

Follow accelerated stability testing guidelines:

  • Thermal stability : Incubate samples at 60°C for 10 days and monitor degradation via HPLC .
  • Humidity testing : Expose to 90% RH for 14 days; use TGA to assess moisture absorption .
  • Photostability : Subject to 4500 ± 500 lux illumination for 48 hours; analyze discoloration or isomerization via UV-Vis spectroscopy .
  • Acid absorption tests : Measure HCl uptake in PVC blends to evaluate maleate’s stabilizing capacity .

Advanced Research Questions

Q. How can computational modeling optimize maleate synthesis or purification processes?

Reactive distillation (RD) simulations in Aspen Plus V11 are effective for optimizing maleate derivatives:

  • Key parameters : 17 theoretical stages, 0.25 reflux ratio, 0.1 MPa pressure, and 250 Cal/Sec reboiler duty maximize maleic anhydride conversion (>95%) and dimethyl maleate purity (>99%) .
  • Sensitivity analysis : Vary feed ratios (1:5 maleic anhydride:methanol) to identify equilibrium constraints .

Q. What strategies resolve discrepancies between experimental and theoretical data in maleate studies?

Case study: Isotopic labeling of maleate hydratase reactions revealed non-stereospecific mechanisms.

  • Deuterium tracing : Compare experimental deuterium content in n-malate (2.52 atoms/molecule) with theoretical predictions (1.68 atoms/molecule) to validate reaction specificity .
  • Method validation : Replicate USP Pyrilamine Maleate assays using standardized HPLC calibration curves and adjust for unit conversions (mg/mL to mg/g) to minimize formula errors .

Q. Which spectroscopic techniques elucidate the electronic structure of maleate dianions?

Synchrotron-based X-ray absorption spectroscopy (XAS) and photoelectron spectroscopy:

  • Maleate vs. fumarate/succinate : Maleate’s lower dianion stability correlates with reduced electron delocalization in its cis-configuration, confirmed by spectral shifts at 288–290 eV .
  • DFT calculations : Predict orbital hybridization (sp² vs. sp³) to explain maleate’s reactivity in polymerization or drug delivery systems .

Q. How are biological mechanisms of pharmacologically active maleate salts investigated?

Example: Edonerpic maleate enhances post-stroke recovery via CRMP2 protein binding.

  • Knockout models : CRMP2-deficient mice show no AMPA receptor upregulation, confirming target specificity .
  • Synaptic plasticity assays : Electrophysiology (patch-clamp) measures glutamate receptor density in hippocampal neurons after maleate treatment .

Properties

IUPAC Name

potassium;(Z)-4-hydroxy-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDWIOUHQWKHV-ODZAUARKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020482
Record name Potassium (2Z)-3-carboxyprop-2-enoate
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URL https://comptox.epa.gov/dashboard/DTXSID901020482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-82-7, 10237-70-4
Record name 2-Butenedioic acid (2Z)-, monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (2Z)-3-carboxyprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic acid, potassium salt
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Record name Maleic acid potassium salt
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Monopotassium maleate
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